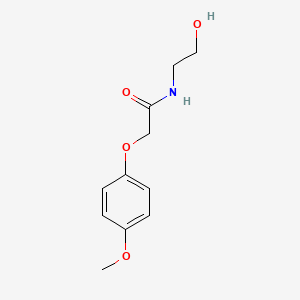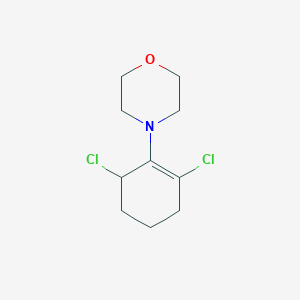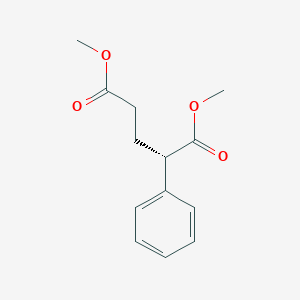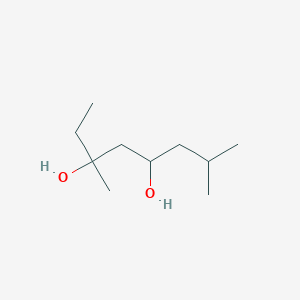
2H-1,4-Benzoxazine, 2,2'-(1,2-ethanediyl)bis[3,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the larger family of benzoxazines, which are known for their diverse biological and synthetic applications. Benzoxazines are significant in the field of organic chemistry due to their stability and reactivity, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] can be achieved through several methods. One efficient method involves a one-pot reaction using potassium carbonate (K2CO3) and water (H2O) in an ionic liquid medium such as [omim][BF4]. The reaction typically involves the chemoselective synthesis of 3-aryl-2H-1,4-benzoxazine derivatives from their corresponding o-aminophenols and phenacyl bromides at room temperature . This method is environmentally benign and allows for the recovery and reuse of the ionic liquid, making it a sustainable approach.
Analyse Chemischer Reaktionen
2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can yield dihydro-derivatives.
Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of various substituted benzoxazines. Common reagents used in these reactions include potassium carbonate, phenacyl bromides, and various reducing agents. .
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] has numerous scientific research applications:
Chemistry: It is used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: This compound has shown potential in biological studies due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] involves its interaction with various molecular targets and pathways. For instance, certain benzoxazine derivatives have been found to inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells . Additionally, 2,3-dihydro-1,4-benzoxazines have been investigated as orally bioavailable anticancer agents via inhibition of angiogenesis .
Vergleich Mit ähnlichen Verbindungen
2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] can be compared with other similar compounds such as:
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of 2,2-dimethylchromans and have been evaluated for their biological activities.
2H-1,4-Benzoxazin-3(4H)-one: This compound is another benzoxazine derivative with significant biological activities. The uniqueness of 2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
55879-77-1 |
|---|---|
Molekularformel |
C18H20N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-[2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C18H20N2O2/c1-3-7-17-15(5-1)19-11-13(21-17)9-10-14-12-20-16-6-2-4-8-18(16)22-14/h1-8,13-14,19-20H,9-12H2 |
InChI-Schlüssel |
WRXFWWNIQVVWKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC=CC=C2N1)CCC3CNC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)









![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
